molecular formula C24H25N7O3 B536677 3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide

3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide

Cat. No. B536677
M. Wt: 459.5 g/mol
InChI Key: BWINWCKASXYPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthyridine-azaquinolone is a novel repeat-structure-specific DNA ligand, specifically binding slipped-CAG DNA intermediates of expansion mutations.

Scientific Research Applications

Synthesis Methods and Derivative Compounds The compound 3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide and its derivatives have been synthesized through various methods, contributing to material science and pharmacological research. Kobayashi et al. (2009) developed a simple method for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, indicating the compound's relevance in creating structurally complex molecules Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009.

Antibacterial and Antifungal Properties Derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, Mogilaiah and Sudhakar (2003) synthesized a series of derivatives from 2-aminonicotinaldehyde and evaluated their antibacterial activity, showcasing the compound's potential in developing antimicrobial agents Mogilaiah & Sudhakar, 2003.

Pharmacological Activities Leonard et al. (2002) explored the anticonvulsant, cardiac, and antimicrobial activities of 1,8-naphthyridine derivatives, highlighting the compound's relevance in medical and pharmacological research Leonard, Gangadhar, Gnanasam, Ramachandran, Saravanan, & Sridhar, 2002.

Efflux Pump Inhibition in Antibiotic Resistance Oliveira-Tintino et al. (2020) investigated the inhibitory action of 1,8-naphthyridine sulfonamide derivatives against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This study is critical for understanding the role of such compounds in combating antibiotic resistance Oliveira-Tintino, Tintino, Muniz, Barbosa, Pereira, Begnini, Rebelo, da Silva, Mireski, Nasato, Krautler, Pereira, Teixeira, de Menezes, & Coutinho, 2020.

Synthesis in Chiral Linear Carboxamides Khalifa et al. (2016) synthesized a new group of chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkage, providing insights into the compound's applications in creating chiral molecules with potential biological activities Khalifa, Amr, Al-Omar, & Nossier, 2016.

properties

Product Name

3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide

Molecular Formula

C24H25N7O3

Molecular Weight

459.5 g/mol

IUPAC Name

3-[[3-[(7-Methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-8H-1,8-naphthyridin-2-yl)methyl]propanamide

InChI

InChI=1S/C24H25N7O3/c1-15-2-3-16-5-8-19(30-23(16)27-15)29-22(34)11-13-25-12-10-20(32)26-14-18-7-4-17-6-9-21(33)31-24(17)28-18/h2-9,25H,10-14H2,1H3,(H,26,32)(H,28,31,33)(H,27,29,30,34)

InChI Key

BWINWCKASXYPFA-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)CCNCCC(=O)NCC3=CC=C4C=CC(=O)N=C4N3

SMILES

O=C(NCC1=NC2=C(C=CC(N2)=O)C=C1)CCNCCC(NC3=NC4=NC(C)=CC=C4C=C3)=O

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)CCNCCC(=O)NCC3=CC=C4C=CC(=O)N=C4N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Naphthyridine-azaquinolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide
Reactant of Route 2
3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide
Reactant of Route 3
3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide
Reactant of Route 4
Reactant of Route 4
3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide
Reactant of Route 5
Reactant of Route 5
3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide
Reactant of Route 6
3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide

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